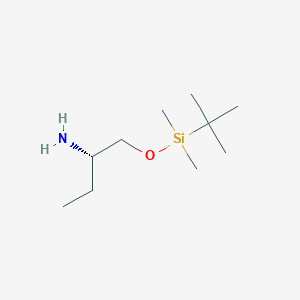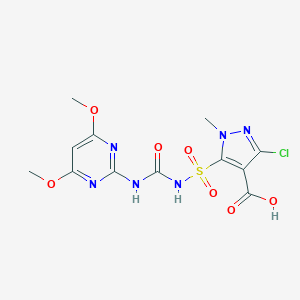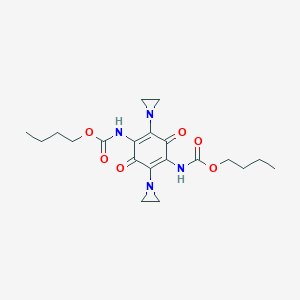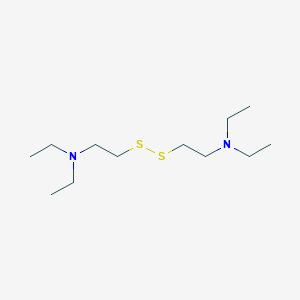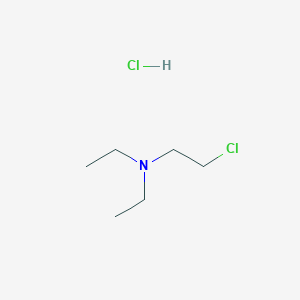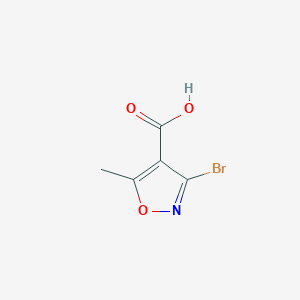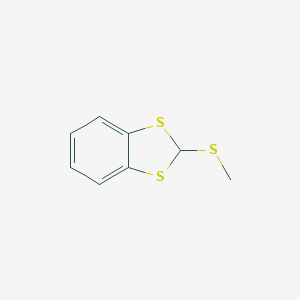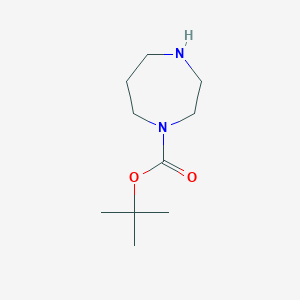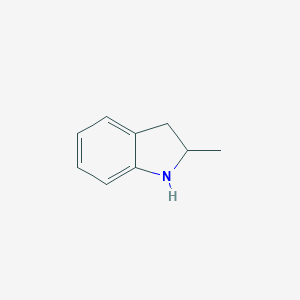
2-Methylindoline
Overview
Description
2-Methylindoline (2MI), also known as 2-methyl-1,3-indandione, is an organic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. 2MI is a highly reactive compound, and can be synthesized in various ways. Its unique chemical structure allows it to interact with other molecules in different ways, and this has led to a range of potential applications in scientific research.
Scientific Research Applications
Electrochemical Reactions
2-Methylindoline is used in electrochemical studies. For example, its electrochemical reduction to N-amino-2-methylindoline was examined in a batch stirred-tank electrochemical reactor, revealing the product yield's sensitivity to parameters like temperature, specific electrode area, and reactant concentration due to a complex chemical reaction sequence (Weise et al., 1986).
Synthesis of Heterocyclic Derivatives
1-Amino-2-methylindoline, a precursor in the synthesis of antihypertension drugs, can be synthesized from this compound. Its reaction with monochloramine leads to the formation of 1-amino-2-methylindole and azo(2-methyl)indoline, important in pharmaceutical research (Peyrot et al., 2001).
Chiral Indoline Synthesis
Chiral 2-methylindolines, significant subunits in drugs and bioactive compounds, are synthesized via an enantioselective copper-catalyzed hydroamination/cyclization of N-sulfonyl-2-allylanilines (Turnpenny et al., 2012).
Kinetic and Mechanistic Studies
The kinetics and mechanism of the oxidation of 2-methylindole by alkaline potassium hexacyanoferrate(III) were studied, revealing insights into the reaction pathways and conditions (Amer, 2020).
Catalysis and Polymerization
Studies have been conducted on the hydrogenation of 2-methylindole using supported metal catalysts, contributing to the understanding of catalytic processes in chemical synthesis (Bernas et al., 2014).
Liquid Organic Hydrogen Carriers
2-Methylindole derivatives, like methylindoles, are considered for use as Liquid Organic Hydrogen Carriers (LOHCs) for renewable energy storage. Their dehydrogenation reactions on Pt(111) surfaces are essential for understanding their potential in energy storage applications (Bachmann et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Methylindoline, also known as 2,3-dihydro-2-methyl-1H-indole , is a chemical compound with the molecular formula C9H11N . It is a derivative of indole, a heterocyclic compound that is a part of many biologically active molecules Indole derivatives are known to interact with various proteins and receptors, including kinases .
Mode of Action
For instance, the indole nucleus in a drug can serve as a hydrogen bond donor and offer π–π stacking or cation–π stacking with the target protein . These interactions can lead to changes in the conformation and function of the target protein, thereby affecting cellular processes.
Pharmacokinetics
For instance, this compound has a molecular weight of 133.1903 , which is within the range considered favorable for oral bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of chemical reactions involving the compound . Moreover, the compound’s solubility in different solvents can influence its bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
2-Methylindoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a reactant in the preparation of inhibitors of NOD1-induced nuclear factor-κB activation, red fluorescent dyes for organic light-emitting diodes, and norepinephrine reuptake inhibitors . These interactions are primarily driven by the compound’s ability to form stable complexes with these biomolecules, thereby modulating their activity.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have shown potential in the treatment of cancer cells, microbes, and other disorders . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to alterations in cell function and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, this compound has been used as an intermediate in the production of various indole derivatives that exhibit biological activity . These interactions at the molecular level are crucial for the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of specific enzymes or modulation of cellular pathways. At higher doses, this compound can exhibit toxic or adverse effects . These threshold effects are critical for determining the safe and effective use of the compound in biochemical research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes oxidative metabolism, which is catalyzed by enzymes such as horseradish peroxidase . These metabolic pathways are essential for the compound’s biochemical activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are crucial for its biochemical effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s role in cellular processes and its overall biochemical activity.
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWRJDVVXAXGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884339 | |
| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6872-06-6 | |
| Record name | 2-Methylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLINDOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GAL2SM4VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methylindoline?
A1: this compound has the molecular formula C9H11N and a molecular weight of 133.19 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography/Mass Spectrometry (GC/MS). For instance, [] utilizes IR and NMR to analyze synthesized heterocyclic derivatives of 1-amino-2-methylindoline.
Q3: Are there alternative methods to synthesize this compound besides the Raschig Process?
A3: Yes, [] details a method for preparing this compound via catalytic hydrogenation of 2-methylindole in acidic ionic liquid, offering advantages such as high yield, environmental friendliness, and simple operation.
Q4: Can this compound be synthesized electrochemically?
A4: Yes, electrochemical methods have been explored for this compound synthesis. [] focuses on the electrosynthesis of this compound, highlighting its potential as a sustainable alternative to traditional methods.
Q5: How does chloramine interact with this compound in an aqueous solution?
A5: The reaction between chloramine and this compound is complex, involving two concurrent bimolecular mechanisms. These lead to the formation of 1-amino-2-methylindoline (the desired product in the Raschig Process) and 2-methylindole as a byproduct. []
Q6: What is the main challenge in maximizing the yield of 1-amino-2-methylindoline through the Raschig Process?
A6: The primary challenge lies in minimizing the oxidation of the desired product, 1-amino-2-methylindoline, by chloramine, a significant side reaction. [, ]. Studies have explored optimizing reaction conditions and alternative solvent systems to enhance the yield [].
Q7: Can this compound undergo dehydrogenation reactions? What are the implications?
A7: Yes, this compound can be dehydrogenated. [] investigates the use of this compound as part of a Liquid Organic Hydrogen Carrier (LOHC) system. The research uses techniques like X-ray Photoelectron Spectroscopy (XPS) and Temperature Programmed Desorption (TPD) to understand the dehydrogenation process on a platinum catalyst.
Q8: What role does this compound play in organic synthesis?
A8: this compound is a valuable building block in synthesizing various compounds. For example, [] utilizes this compound-derived phosphoramidites as chiral ligands in iridium-catalyzed allylic alkylation of indoles. This demonstrates its utility in developing asymmetric synthesis methods for complex molecules.
Q9: How do different substituents on this compound affect its reactivity?
A9: [] explores the impact of nitro- and amino-substituents on this compound and 2-methylenindoline, providing insights into how these modifications influence the compounds' chemical behavior.
Q10: How does this compound behave under irradiation?
A10: [] examines the photochemical behavior of o-allylaniline derivatives, including this compound. The research investigates the photocyclization process leading to the formation of lilolidines and tetrahydropyrrolo[3,2,1-hi]indole derivatives. The study reveals the influence of temperature on diastereoselectivity, suggesting entropy plays a role in product distribution.
Q11: Can this compound derivatives act as ligands in catalytic reactions?
A11: Yes, [, , ] demonstrate the successful use of this compound-derived phosphoramidites as chiral ligands in various metal-catalyzed asymmetric reactions.
Q12: Can rhodium complexes be used to catalyze reactions involving this compound derivatives?
A12: Yes, [] explores the application of rhodium catalysts in the asymmetric intramolecular hydroamination of alkenes to synthesize enantioenriched 2-methylpyrrolidines, valuable intermediates in organic synthesis.
Q13: Have there been computational studies on this compound and its derivatives?
A13: While specific examples are limited within the provided research set, computational methods like Density Functional Theory (DFT) are frequently employed to study similar heterocyclic systems. [] utilizes DFT calculations to gain insights into the energies of various species involved in the dehydrogenation of this compound on a platinum surface.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


